5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride
Description
Molecular Structure and Nomenclature
5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride represents a highly functionalized indole derivative with the molecular formula C₁₅H₁₁Cl₂NO₄S₂ and a molecular weight of 404.3 grams per mole. The compound's systematic nomenclature reflects its complex structural architecture, incorporating multiple functional groups within a single molecular framework. According to the International Union of Pure and Applied Chemistry conventions, the compound's official designation is 5-chloro-1-(4-methylphenyl)sulfonylindole-3-sulfonyl chloride.
The molecular structure features a core indole heterocycle substituted at three distinct positions, creating a sophisticated polyfunctional system. The indole nitrogen bears a 4-methylbenzenesulfonyl group, commonly referred to as a tosyl group, which serves as a protecting group and modulates the electronic properties of the heterocycle. At the 3-position of the indole ring, a sulfonyl chloride functionality provides reactive electrophilic character essential for subsequent synthetic transformations. The 5-position chlorine substitution introduces additional electronic effects and potential sites for further functionalization.
The compound exists under multiple synonymous designations, including 5-Chloro-1-tosyl-1H-indole-3-sulfonyl chloride and 5-chloro-1-(4-methylphenyl)sulfonylindole-3-sulfonyl chloride. These alternative nomenclatures reflect different naming conventions while maintaining reference to the identical molecular structure. The Chemical Abstracts Service registry number 1341039-18-6 provides definitive identification within chemical databases.
| Structural Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁Cl₂NO₄S₂ |
| Molecular Weight | 404.3 g/mol |
| Chemical Abstracts Service Number | 1341039-18-6 |
| International Union of Pure and Applied Chemistry Name | 5-chloro-1-(4-methylphenyl)sulfonylindole-3-sulfonyl chloride |
| European Community Number | 859-173-3 |
The three-dimensional molecular architecture exhibits characteristic features of substituted indoles, with the bicyclic heteroaromatic system maintaining planarity while accommodating the bulky sulfonyl substituents. The tosyl group at the nitrogen position adopts a conformation that minimizes steric interactions with the indole core while maintaining conjugative stabilization. The sulfonyl chloride functionality at the 3-position extends perpendicular to the indole plane, providing accessibility for nucleophilic attack and subsequent chemical transformations.
Historical Context of Indole Sulfonyl Compounds
The development of indole sulfonyl compounds emerged from the convergence of classical indole chemistry and sulfur-containing functional group methodology during the mid-twentieth century. The foundation of indole chemistry traces back to the late nineteenth century, when Emil Fischer established the cornerstone Fischer Indole Synthesis in the 1880s, providing a fundamental pathway for constructing indole nuclei from phenylhydrazines and carbonyl compounds. This foundational work established indoles as privileged heterocyclic scaffolds with extensive potential for derivatization and functionalization.
The introduction of sulfonyl functionalities into indole systems represented a significant advancement in heterocyclic chemistry, as these groups provided both protective capabilities and reactive sites for further elaboration. Early investigations into indole sulfonylation focused primarily on 3-position functionalization, as this site exhibits enhanced electrophilic character due to the electron-rich nature of the indole heterocycle. The development of regioselective sulfonylation methodologies enabled precise control over substitution patterns, leading to the synthesis of increasingly complex polyfunctional derivatives.
Research into 3-sulfonylindole synthesis has evolved through multiple generations of methodological development. Initial approaches employed harsh reaction conditions and stoichiometric reagents, limiting their practical utility. However, contemporary methodologies have achieved remarkable improvements in efficiency, selectivity, and environmental compatibility. Gold-catalyzed and silver-catalyzed cyclization reactions have emerged as particularly effective strategies for constructing 3-sulfonylindoles through innovative 1,3-sulfonyl migration processes.
The historical progression of indole sulfonyl chemistry demonstrates the field's evolution from simple substitution reactions to sophisticated cascade processes. Early work by researchers established that indoles react smoothly with sulfonyl chlorides under Lewis acid catalysis, providing direct access to 3-sulfonylated products. These findings laid the groundwork for developing more complex bifunctional systems, ultimately leading to compounds such as this compound.
| Historical Development Period | Key Advancement | Significance |
|---|---|---|
| 1880s | Fischer Indole Synthesis | Established fundamental indole construction methodology |
| Mid-20th Century | Regioselective Sulfonylation | Enabled precise positional control in indole derivatization |
| 1990s-2000s | Lewis Acid Catalysis | Improved reaction efficiency and substrate scope |
| 2010s-Present | Metal-Catalyzed Cyclizations | Advanced mechanistic understanding and synthetic versatility |
Chemical Classification and Relationship to Sulfonamide Derivatives
This compound belongs to the broader class of sulfonamide derivatives, specifically representing a bifunctional system that incorporates both sulfonamide and sulfonyl chloride functionalities within a single molecular framework. This dual functionality places the compound at the intersection of multiple chemical categories, including heterocyclic compounds, organosulfur derivatives, and synthetic intermediates.
The classification of this compound as a sulfonamide derivative stems from the presence of the nitrogen-sulfur bond connecting the indole heterocycle to the 4-methylbenzenesulfonyl group. Sulfonamides represent one of the most important classes of organosulfur compounds, characterized by their remarkable stability, diverse biological activities, and synthetic utility. The sulfonamide functionality in this compound serves dual purposes: protecting the indole nitrogen from unwanted reactions while modulating the electronic properties of the heterocyclic system.
The sulfonyl chloride functionality at the 3-position classifies the compound as an acyl halide derivative, specifically a sulfonyl halide. These functional groups exhibit high electrophilic reactivity, readily undergoing nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and carbon-centered nucleophiles. This reactivity profile makes sulfonyl chlorides valuable synthetic intermediates for constructing sulfonamide, sulfonate ester, and sulfone derivatives.
Research has demonstrated that indole sulfonamide derivatives exhibit significant potential as bioactive compounds, particularly as enzyme inhibitors. Studies have shown that novel indole-3-sulfonamide derivatives display potent activity against carbonic anhydrase isoforms, with some compounds achieving inhibition constants in the micromolar range. These findings highlight the biological relevance of the sulfonamide functionality within indole-based molecular architectures.
The relationship between this compound and other sulfonamide derivatives extends beyond simple structural similarity to encompass mechanistic and synthetic connections. The compound can serve as a precursor to various sulfonamide derivatives through nucleophilic substitution of the sulfonyl chloride group, enabling the construction of diverse molecular libraries for biological screening and medicinal chemistry applications.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research encompasses multiple dimensions, including synthetic methodology development, mechanistic studies, and applications in complex molecule construction. The compound's unique structural features and dual functionality make it an invaluable tool for advancing understanding of heterocyclic chemistry and sulfonyl group reactivity.
From a synthetic methodology perspective, this compound represents an advanced example of polyfunctional indole derivatives that can be accessed through contemporary synthetic strategies. Recent research has demonstrated that 3-sulfonylindoles can be efficiently synthesized through gold-catalyzed and silver-catalyzed cyclization reactions involving ortho-alkynyl N-sulfonyl precursors. These methodologies proceed through innovative 5-endo-dig cyclization processes coupled with 1,3-sulfonyl migration, providing direct access to complex sulfonylated indole systems.
The compound's significance extends to mechanistic organic chemistry, where it serves as a probe for understanding sulfonyl radical chemistry and cyclization processes. Studies have revealed that the formation of 3-sulfonylindoles involves the generation of sulfonyl radicals, which participate in radical chain processes and influence reaction selectivity. The presence of both electron-withdrawing groups (sulfonyl chloride and chlorine) and the electron-rich indole system creates a unique electronic environment for studying reactivity patterns.
Research applications of this compound include its potential use as a synthetic intermediate for constructing more complex heterocyclic systems. The dual sulfonyl functionality provides multiple reactive sites for sequential transformations, enabling the synthesis of polycyclic structures and bridged systems. The chlorine substitution at the 5-position offers additional opportunities for cross-coupling reactions, metalation processes, and nucleophilic aromatic substitution reactions.
The compound's relevance to medicinal chemistry research stems from the established biological activities of indole sulfonamide derivatives. Investigations have shown that indole-bearing sulfonamide scaffolds exhibit potent inhibitory activity against various enzyme targets, including α-glucosidase and carbonic anhydrase. The specific structural features of this compound position it as a valuable starting point for developing new bioactive compounds through systematic structural modification.
| Research Application | Significance | Potential Impact |
|---|---|---|
| Synthetic Methodology | Advanced cyclization strategies | Development of new heterocycle construction methods |
| Mechanistic Studies | Sulfonyl radical chemistry | Understanding of radical processes in heterocyclic systems |
| Complex Molecule Synthesis | Polyfunctional intermediate | Access to sophisticated molecular architectures |
| Medicinal Chemistry | Bioactive scaffold development | New therapeutic compound discovery |
Contemporary research has also highlighted the environmental and practical advantages of modern approaches to indole sulfonyl chemistry. The development of catalytic methods that operate under mild conditions with high efficiency represents a significant advancement over traditional approaches that required harsh conditions and stoichiometric reagents. These improvements have made compounds like this compound more accessible for research applications and potential industrial implementation.
The compound's significance is further enhanced by its relationship to emerging areas of chemical research, including flow chemistry, green synthesis, and sustainable organic chemistry. The reactive nature of the sulfonyl chloride functionality makes it suitable for rapid, high-throughput synthesis approaches, while the stability of the indole core ensures compatibility with various reaction conditions and purification methods.
Properties
IUPAC Name |
5-chloro-1-(4-methylphenyl)sulfonylindole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4S2/c1-10-2-5-12(6-3-10)24(21,22)18-9-15(23(17,19)20)13-8-11(16)4-7-14(13)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEGSZQQVDHDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341039-18-6 | |
| Record name | 5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride, with the chemical formula CHClNOS and CAS number 1341039-18-6, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its roles in various therapeutic applications, particularly in antibacterial and anticancer research.
- Molecular Weight : 404.28 g/mol
- Purity : Minimum 95%
- Structure : The compound features a chloro group, a sulfonyl moiety, and an indole structure, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively. In vitro studies have demonstrated that related indole derivatives can target various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 8 | |
| Similar Indole Derivative | E. coli | 16 | |
| Sulfonamide Derivative | MRSA | 4 |
Anticancer Activity
Studies have also explored the anticancer potential of sulfonamide derivatives. The mechanism of action often involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 10 | |
| Tertiary Sulfonamide Derivative | MCF-7 (breast cancer) | 5 |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within bacterial and cancer cells. For instance, the sulfonyl chloride group can participate in nucleophilic attack mechanisms, leading to the formation of covalent bonds with target proteins, thereby inhibiting their function.
Case Studies
Several case studies have reported on the synthesis and evaluation of related compounds:
- Study on Antibacterial Efficacy : A series of indole-based sulfonamides were synthesized and tested against MRSA strains. The study found that modifications to the sulfonamide group significantly enhanced antibacterial activity.
- Anticancer Evaluation : A compound similar to this compound was tested against multiple cancer cell lines, revealing potent cytotoxic effects attributed to CA IX inhibition.
Scientific Research Applications
Pharmaceutical Development
5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride is primarily utilized in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group allows for the introduction of sulfonamide moieties, which are critical in drug development.
Case Study : A study on the synthesis of novel indole derivatives demonstrated that this compound could be used as an intermediate in the formation of potent anti-cancer agents, showcasing its potential in oncology research .
Chemical Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and other nitrogen-containing compounds. The chlorosulfonyl group can react with various nucleophiles, making it valuable for creating complex molecular architectures.
Data Table: Reactions Involving this compound
| Reaction Type | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Amine | Sulfonamide | |
| Coupling Reaction | Phenol | Sulfide Compound | |
| Friedel-Crafts Reaction | Aromatic Compounds | Alkylated Products |
Material Science
In material science, this compound can be used to modify surfaces or create new materials with specific properties. Its ability to form covalent bonds with various substrates makes it suitable for applications in coatings and polymers.
Case Study : Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance materials .
Biological Research
The biological activity of sulfonamide compounds derived from this compound has been investigated for potential antimicrobial and anti-inflammatory effects. The indole structure is known for its biological significance, particularly in modulating biological pathways.
Data Table: Biological Activities of Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The structural and functional distinctions between 5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride and analogous compounds are summarized below:
Key Observations:
Substituent Positions :
- The target compound has a 5-chloro substituent, while compounds like 93 () and 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () feature 7-chloro substitution. Chlorine at the 5-position (vs. 7-) may alter electronic effects and steric accessibility for subsequent reactions .
Functional Groups :
- Sulfonyl Chlorides (target compound): Highly electrophilic, enabling nucleophilic substitution (e.g., with amines to form sulfonamides).
- Carboxamides (): Stable under physiological conditions, often used in drug candidates for improved bioavailability.
- Imidazole Derivatives (): Basic nitrogen centers enhance solubility and metal coordination, relevant in catalysis or receptor binding.
Physical Properties :
- The carboxamide derivatives () exhibit higher melting points (233–250°C) compared to imidazole-containing compounds (122–207°C), likely due to stronger intermolecular hydrogen bonding in carboxamides . Sulfonyl chlorides typically have lower thermal stability due to their reactivity.
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with a 5-chloroindole or related indole derivative as the core scaffold. The key transformations include:
- Sulfonylation at the nitrogen (N-1) position with 4-methylbenzenesulfonyl chloride (tosyl chloride).
- Introduction of sulfonyl chloride functionality at the 3-position of the indole ring.
- Controlled chlorination and purification steps to obtain the sulfonyl chloride derivative.
Stepwise Preparation Procedure
Sulfonylation of 5-Chloroindole at N-1 Position
- A solution of 5-chloroindole is treated with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine.
- The reaction is typically carried out at low temperature (0°C) initially, followed by stirring at room temperature for extended periods (e.g., 16 hours) to ensure complete sulfonylation.
- The mixture is then concentrated under reduced pressure, and the crude product is extracted with ethyl acetate, washed with water, dried over magnesium sulfate, and concentrated to yield the N-tosylated 5-chloroindole intermediate.
This step is supported by analogous procedures reported in patent literature and research articles describing sulfonylation of indole derivatives with tosyl chloride in pyridine or similar solvents.
Introduction of Sulfonyl Chloride Group at 3-Position
- The 3-position sulfonyl chloride group is introduced by chlorosulfonation, often using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions.
- The reaction mixture is refluxed gently for extended periods (e.g., 16 hours), then cooled and hydrolyzed with water.
- Extraction with dichloromethane or ethyl acetate, followed by washing, drying, and concentration, yields the sulfonyl chloride-functionalized product.
This step may involve oxidation or substitution reactions to convert the 3-position substituent to the sulfonyl chloride functionality, as described in related indole sulfonylation procedures.
Representative Experimental Data Table
| Step | Reagents and Conditions | Temperature | Time | Work-up and Purification | Yield/Notes |
|---|---|---|---|---|---|
| 1 | 5-Chloroindole + 4-methylbenzenesulfonyl chloride + pyridine | 0°C to RT | 16 hours | Concentration, extraction with EtOAc, drying | N-tosylated 5-chloroindole obtained |
| 2 | Chlorosulfonation (e.g., chlorosulfonic acid) | Reflux (gentle) | 16 hours | Hydrolysis with water, extraction with DCM, drying | 3-sulfonyl chloride introduced |
| 3 | Drying over MgSO4, concentration under reduced pressure | Ambient | - | Final purification by chromatography if needed | Pure 5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride |
Mechanistic and Analytical Insights
- The N-sulfonylation proceeds via nucleophilic attack of the indole nitrogen on the sulfonyl chloride electrophile.
- The 3-position sulfonyl chloride is introduced by electrophilic substitution or chlorosulfonation, facilitated by the electron-rich indole ring.
- Purification typically involves washing to remove acidic or basic impurities and drying agents such as magnesium sulfate.
- Characterization methods include NMR spectroscopy , mass spectrometry (HRMS) , and IR spectroscopy to confirm the presence of sulfonyl and chloro substituents.
Alternative Synthetic Routes and Variations
- Some methods use pyridine as solvent and base , while others employ triethylamine or other organic bases .
- Catalytic procedures involving palladium complexes have been reported for related indole functionalizations but are less common for this specific sulfonyl chloride derivative.
- The use of tosyl hydrazide and tert-butyl hydroperoxide (TBHP) has been described for selective sulfonylation of indoles, which may be adapted for this compound.
- Reduction and further functionalization steps are sometimes employed when synthesizing derivatives or intermediates related to this compound.
Summary Table of Key Preparation Methods
Q & A
Basic: What are the standard synthetic routes for 5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride?
Answer:
The synthesis typically involves sequential sulfonylation of the indole nitrogen and the 3-position. A common method is:
- Step 1: Deprotonation of 5-chloroindole using a strong base (e.g., NaH in DMF) to activate the N-H position, followed by reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) to introduce the first sulfonyl group .
- Step 2: A second sulfonylation at the 3-position using chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Key characterization methods include ¹H/¹³C-NMR (to confirm substitution patterns) and HR-ESI-MS (to verify molecular weight). Challenges include avoiding over-sulfonylation and managing reactivity of the sulfonyl chloride groups.
Advanced: How can reaction conditions be optimized for sulfonylation efficiency and regioselectivity?
Answer:
Optimization involves:
- Base selection: NaH in DMF (as in ) ensures complete deprotonation of the indole nitrogen, but alternatives like LDA or KHMDS may improve regioselectivity for bulky substrates.
- Temperature control: Low temperatures (−20°C to 0°C) minimize side reactions (e.g., hydrolysis of sulfonyl chlorides).
- Solvent effects: Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the indole nitrogen.
- Stoichiometry: Using 1.1–1.3 equivalents of sulfonyl chloride per reactive site prevents excess reagent accumulation.
Advanced monitoring techniques, such as in-situ FTIR or HPLC-MS , can track reaction progress and identify intermediates.
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- X-ray crystallography: Provides unambiguous confirmation of molecular geometry. For example, single-crystal studies using SHELXL (as in ) revealed bond angles and torsion angles consistent with sulfonyl group orientation.
- NMR spectroscopy: ¹H-NMR detects aromatic protons (e.g., deshielded signals at δ 7.5–8.5 ppm for sulfonyl-substituted indoles), while ¹³C-NMR identifies quaternary carbons adjacent to sulfonyl groups .
- Mass spectrometry: HR-ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ or [M–Cl]⁺ fragments).
Advanced: How do crystallographic data resolve ambiguities in sulfonyl group orientation?
Answer:
Single-crystal X-ray diffraction (SC-XRD) analysis resolves steric and electronic effects influencing sulfonyl group orientation. For example:
- In , the 4-methylbenzenesulfonyl group at N1 adopts a coplanar conformation with the indole ring due to π-stacking interactions.
- The 3-sulfonyl chloride group exhibits a dihedral angle of ~85° relative to the indole plane, minimizing steric clashes.
Refinement using SHELXL allows precise modeling of thermal displacement parameters and hydrogen bonding networks, which are critical for validating structural assignments.
Advanced: What strategies mitigate hydrolysis of sulfonyl chloride groups during synthesis?
Answer:
- Anhydrous conditions: Use rigorously dried solvents (e.g., DMF over molecular sieves) and inert atmospheres (N₂/Ar).
- Low-temperature quenching: Add reaction mixtures to ice-cold aqueous solutions to rapidly terminate reactions.
- Protective additives: Incorporate scavengers like DIPEA to neutralize trace acids or moisture.
- Workup optimization: Prefer rapid extraction (e.g., dichloromethane/water partitioning) over prolonged aqueous exposure.
Basic: How is this compound utilized as an intermediate in complex molecule synthesis?
Answer:
The dual sulfonyl chloride groups enable diverse derivatization:
- Nucleophilic substitution: Reaction with amines or alcohols yields sulfonamides or sulfonate esters.
- Cross-coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the indole 2-position, as demonstrated in for similar systems.
- Heterocycle formation: The 3-sulfonyl chloride can act as a leaving group in cyclization reactions to form fused indole systems.
Advanced: What computational methods support mechanistic studies of sulfonylation reactions?
Answer:
- DFT calculations: Model transition states to predict regioselectivity (e.g., N1 vs. C3 sulfonylation). Basis sets like B3LYP/6-311+G(d,p) are commonly used.
- Molecular docking: For bioactive derivatives, docking studies (e.g., AutoDock Vina) assess interactions with target proteins.
- Reaction kinetics: Use software like Gaussian or ORCA to simulate energy profiles and identify rate-limiting steps.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
